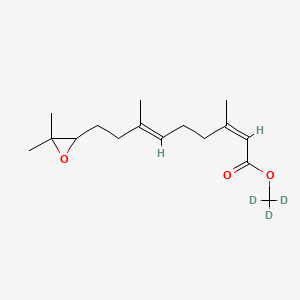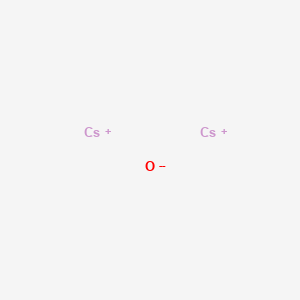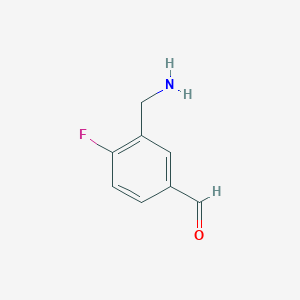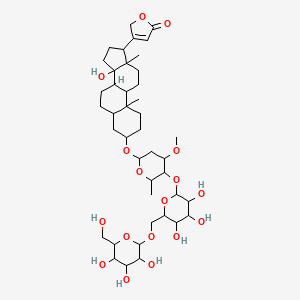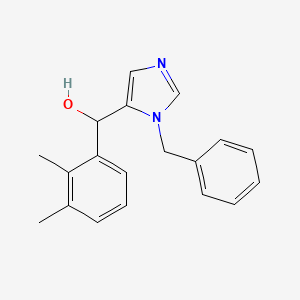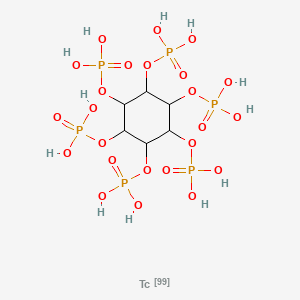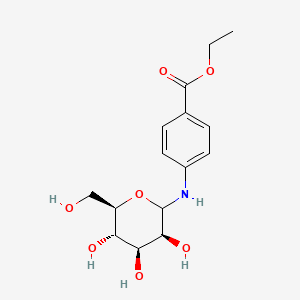
trans-2-(3-iso-Propoxyphenyl)cyclopentanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-2-(3-iso-Propoxyphenyl)cyclopentanol: is an organic compound with the molecular formula C14H20O2. It features a cyclopentanol ring substituted with a 3-iso-propoxyphenyl group in the trans configuration. This compound is notable for its unique structural properties, which include a hydroxyl group and an ether linkage, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(3-iso-Propoxyphenyl)cyclopentanol typically involves the following steps:
Formation of the Cyclopentanol Ring: The cyclopentanol ring can be synthesized through a cyclization reaction of a suitable precursor.
Introduction of the 3-iso-Propoxyphenyl Group: This step involves the substitution of a hydrogen atom on the cyclopentanol ring with a 3-iso-propoxyphenyl group. This can be achieved through a Friedel-Crafts alkylation reaction using iso-propoxybenzene and a suitable catalyst.
Trans Configuration: The trans configuration is ensured by controlling the reaction conditions, such as temperature and solvent, to favor the formation of the desired stereoisomer.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in trans-2-(3-iso-Propoxyphenyl)cyclopentanol can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding alkane or alcohol.
Substitution: The ether linkage can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry: Trans-2-(3-iso-Propoxyphenyl)cyclopentanol is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and metabolic pathways involving cyclopentanol derivatives.
Medicine: The compound’s potential pharmacological properties are being explored for the development of new therapeutic agents. Its structural features make it a candidate for drug design and discovery.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications.
Mechanism of Action
The mechanism of action of trans-2-(3-iso-Propoxyphenyl)cyclopentanol involves its interaction with specific molecular targets. The hydroxyl group and ether linkage play crucial roles in its reactivity. The compound can form hydrogen bonds and participate in various chemical reactions, influencing its biological activity. The molecular pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction.
Comparison with Similar Compounds
2-(3-iso-Propoxyphenyl)cyclopentanone: This compound differs by having a ketone group instead of a hydroxyl group.
2-(3-iso-Propoxyphenyl)cyclopentane: This compound lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2-(3-iso-Propoxyphenyl)cyclopentanol (cis): The cis isomer has different stereochemistry, affecting its physical and chemical properties.
Uniqueness: Trans-2-(3-iso-Propoxyphenyl)cyclopentanol is unique due to its trans configuration, which influences its reactivity and interaction with other molecules
Properties
Molecular Formula |
C14H20O2 |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
2-(3-propan-2-yloxyphenyl)cyclopentan-1-ol |
InChI |
InChI=1S/C14H20O2/c1-10(2)16-12-6-3-5-11(9-12)13-7-4-8-14(13)15/h3,5-6,9-10,13-15H,4,7-8H2,1-2H3 |
InChI Key |
WSQJOWPGTXEZAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C2CCCC2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





